molecular formula C6H12Cl2OS2 B12655743 Bis(2-chloroethylthiomethyl)ether CAS No. 63918-90-1

Bis(2-chloroethylthiomethyl)ether

Cat. No.: B12655743
CAS No.: 63918-90-1
M. Wt: 235.2 g/mol
InChI Key: IJGBNRTYNRKNHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethylthiomethyl)ether typically involves the reaction of 2-chloroethanol with thioether compounds under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethylthiomethyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(2-chloroethylthiomethyl)ether is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various chemical compounds .

Biology and Medicine: Due to its structural similarity to sulfur mustard, this compound is studied for its toxicological effects and potential use in chemical warfare. Research focuses on understanding its mechanism of action and developing antidotes .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a reagent in various chemical processes .

Comparison with Similar Compounds

Uniqueness: Bis(2-chloroethylthiomethyl)ether is unique due to its specific structure, which combines the properties of thioethers and chlorinated compounds.

Properties

CAS No.

63918-90-1

Molecular Formula

C6H12Cl2OS2

Molecular Weight

235.2 g/mol

IUPAC Name

1-chloro-2-(2-chloroethylsulfanylmethoxymethylsulfanyl)ethane

InChI

InChI=1S/C6H12Cl2OS2/c7-1-3-10-5-9-6-11-4-2-8/h1-6H2

InChI Key

IJGBNRTYNRKNHS-UHFFFAOYSA-N

Canonical SMILES

C(CCl)SCOCSCCCl

physical_description

This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information.

Origin of Product

United States

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